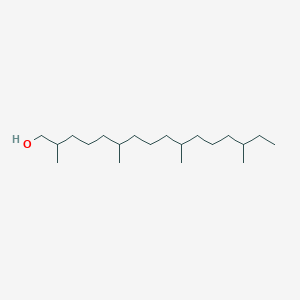
2,6,10,14-Tetramethylhexadecan-1-ol
Übersicht
Beschreibung
Synthesis Analysis
The biodegradation of 2,6,10,14-tetramethylhexadecane (phytane) by Mycobacterium ratisbonense strain SD4 under nitrogen-starved conditions has been studied . Detailed chemical analysis of intracellular metabolites revealed the existence of at least three different pathways for the catabolism of phytane .Molecular Structure Analysis
The molecular structure of 2,6,10,14-Tetramethylhexadecan-1-ol consists of a long carbon chain with four methyl groups attached at the 2nd, 6th, 10th, and 14th carbon atoms .Chemical Reactions Analysis
During the biodegradation of 2,6,10,14-tetramethylhexadecane, significant proportions (39% of the total lipids) of several isoprenoid wax esters were formed by condensation of oxidation products of the hydrocarbon .Physical And Chemical Properties Analysis
The boiling point of 2,6,10,14-Tetramethylhexadecan-1-ol is approximately 322.4±9.0 °C at 760 mmHg, and it has a flash point of 150.2±12.3 °C . The compound has a density of 0.8±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Metabolism in Rats
Albro and Thomas (1974) studied the metabolism of phytane (a compound closely related to 2,6,10,14-tetramethylhexadecan-1-ol) in rats, finding that it is absorbed intact into the lymph from the intestinal tract. Rats metabolize phytane into a tertiary alcohol tentatively identified as 2,6,10,14-tetramethylhexadecan-2-ol and various short-chain acids excreted in urine. This study offers insights into the metabolic pathways and degradation products of related compounds in biological systems (Albro & Thomas, 1974).
Geochemical Analysis
Huang and Armstrong (2009) report on the detection and separation of phytane (2,6,10,14-tetramethylhexadecane) using cyclodextrin-based stationary phases in gas chromatography-mass spectrometry (GC-MS). This method is significant for geochemical analysis, aiding in the characterization of hydrocarbon biomarkers in geological environments (Huang & Armstrong, 2009).
Stereochmistry in Natural Occurrence
Patience et al. (1980) explored the stereochemistry of phytane in natural sources, like Rozel Point crude oil. They found that the alkane comprises a mixture of all 8 isomers, providing insights into the natural occurrence and isomerization of such compounds with increasing thermal maturation (Patience et al., 1980).
Physical Properties of Analogues
Nishida et al. (1985) synthesized analogues of 2,6,10,14-tetramethylhexadecan-1-ol and studied their physical properties like freezing points, density, viscosity, and relaxation processes. This research provides valuable data on the physical behavior of these compounds under different conditions, which could be useful in various scientific applications (Nishida et al., 1985).
Biodegradation and Accumulation
Silva et al. (2007) investigated the biodegradation of phytane by Mycobacterium ratisbonense and the accumulation of isoprenoid wax esters under nitrogen-starved conditions. Their research sheds light on the microbial pathways involved in the degradation of such compounds and their potential environmental impact (Silva et al., 2007).
Safety and Hazards
The safety data sheet (SDS) for 2,6,10,14-tetramethylhexadecan-1-ol includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .
Eigenschaften
IUPAC Name |
2,6,10,14-tetramethylhexadecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O/c1-6-17(2)10-7-11-18(3)12-8-13-19(4)14-9-15-20(5)16-21/h17-21H,6-16H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLAAIPWDRUBAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCC(C)CCCC(C)CCCC(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50993539 | |
| Record name | 2,6,10,14-Tetramethylhexadecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50993539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6,10,14-Tetramethylhexadecan-1-ol | |
CAS RN |
72720-15-1 | |
| Record name | Phytanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072720151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6,10,14-Tetramethylhexadecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50993539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



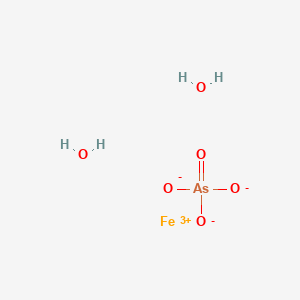


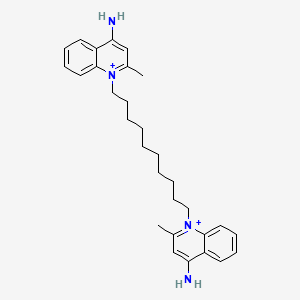

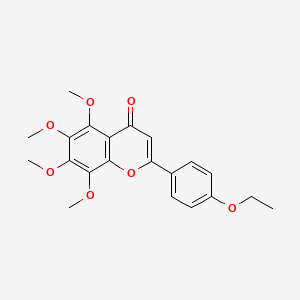
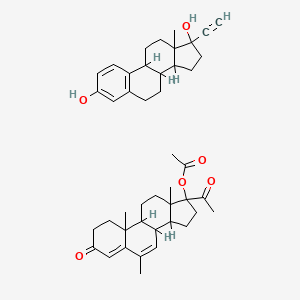

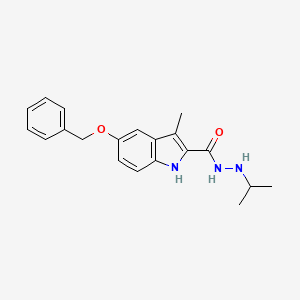
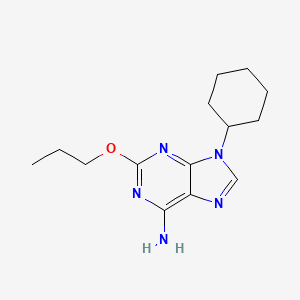

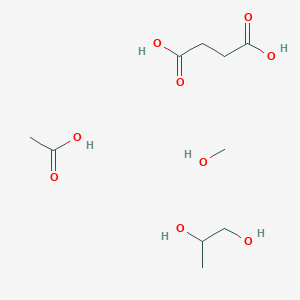
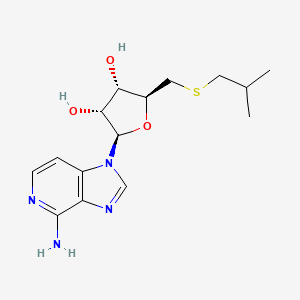
![2-bromo-N-[2-[[2-hydroxy-3-(1H-indol-4-yloxy)propyl]amino]-2-methylpropyl]acetamide](/img/structure/B1207945.png)